molecular formula C8H13N3 B13614266 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

Cat. No.: B13614266
M. Wt: 151.21 g/mol
InChI Key: QFCWHAXNUXQWDF-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety

Preparation Methods

The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then treated with an amine, such as cyclopropylamine, to yield the final product .

Chemical Reactions Analysis

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopropane ring are replaced with other groups.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H13N3/c1-11-5-2-7(10-11)6-8(9)3-4-8/h2,5H,3-4,6,9H2,1H3

InChI Key

QFCWHAXNUXQWDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC2(CC2)N

Origin of Product

United States

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